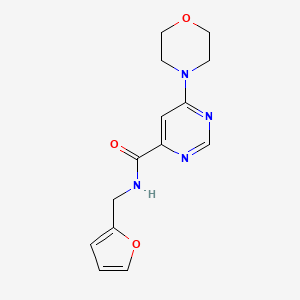

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

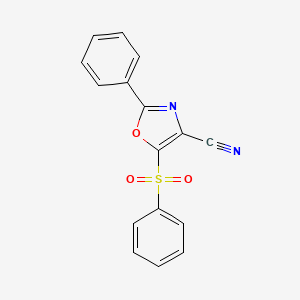

“N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom, is also present .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furfurylamine with other reagents . For example, N, N -bis (furan-2-ylmethyl)furan-2,5-dicarboxamide was synthesized using furfurylamine and 2,5-furandicarboxylic acid . The reactions were carried out in a microwave reactor in the presence of DMT/NMM/TsO – and NMM .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions .

Applications De Recherche Scientifique

Anticancer Agents

This compound has been used in the design and synthesis of novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . Some derivatives exhibited potent anticancer activities against A549, HeLa, SW480 cancer cell lines and showed weak cytotoxic effects on HL7702, a human liver normal cell line .

EGFR Inhibitors

The compound’s derivatives have shown to be effective EGFR inhibitors . EGFR is a protein that plays a crucial role in the growth of cancer cells. Inhibiting this protein can help control the growth of cancer cells .

Antibacterial Activity

Furan derivatives, including this compound, have been studied for their antibacterial activity . They have shown potential in combating microbial resistance, which is a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antifungal and Antiviral Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including antifungal and antiviral activities .

Anti-inflammatory and Analgesic Activity

Furan derivatives have also been associated with anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions associated with inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan derivatives have shown potential as antidepressant and anti-anxiolytic agents . This suggests that they could be used in the treatment of mental health disorders such as depression and anxiety .

Anti-parkinsonian and Anti-glaucoma Activity

Furan derivatives have also been associated with anti-parkinsonian and anti-glaucoma activities . This suggests potential applications in the treatment of Parkinson’s disease and glaucoma .

Antihypertensive and Anti-aging Activity

Furan derivatives have shown potential as antihypertensive and anti-aging agents . This suggests potential applications in the treatment of hypertension and aging-related conditions .

Safety and Hazards

Mécanisme D'action

Target of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial properties . Therefore, it’s plausible that this compound could interact with bacterial proteins or enzymes, disrupting their function and inhibiting bacterial growth.

Mode of Action

The exact mode of action of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is currently unknown. Furan derivatives have been known to interact with their targets in various ways, often leading to the disruption of essential biological processes

Biochemical Pathways

Given the antibacterial activity of furan derivatives , it’s possible that this compound could interfere with bacterial metabolic pathways, leading to the inhibition of bacterial growth.

Result of Action

Given the antibacterial activity of furan derivatives , it’s plausible that this compound could inhibit bacterial growth, potentially leading to the death of bacterial cells.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSVSCSTPCLHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)

![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)

![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)

![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)

![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)

![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)

![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)